N-(Prop-2-en-1-yl)-1,3,2-dioxaphospholan-2-amine
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Overview
Description
N-(Prop-2-en-1-yl)-1,3,2-dioxaphospholan-2-amine is an organic compound characterized by its unique structure, which includes a dioxaphospholane ring and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-1,3,2-dioxaphospholan-2-amine typically involves the reaction of allyl amine with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Scientific Research Applications
N-(Prop-2-en-1-yl)-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- Prop-2-en-1-yl acetate
- Diallyl maleate
Uniqueness
N-(Prop-2-en-1-yl)-1,3,2-dioxaphospholan-2-amine is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
CAS No. |
112927-49-8 |
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Molecular Formula |
C5H10NO2P |
Molecular Weight |
147.11 g/mol |
IUPAC Name |
N-prop-2-enyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C5H10NO2P/c1-2-3-6-9-7-4-5-8-9/h2,6H,1,3-5H2 |
InChI Key |
LVTCDKQQMHVIFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNP1OCCO1 |
Origin of Product |
United States |
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